molecular formula C17H19FN4O2 B2605443 N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1030097-42-7

N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2605443
CAS No.: 1030097-42-7
M. Wt: 330.363
InChI Key: KSRKLDIMSCJBDQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidinyloxy acetamide class, characterized by a pyrimidine core substituted with a pyrrolidin-1-yl group at position 2 and a 6-methyl group. The acetamide moiety is linked to a 3-fluorophenyl ring, which influences electronic and steric properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-9-16(21-17(19-12)22-7-2-3-8-22)24-11-15(23)20-14-6-4-5-13(18)10-14/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRKLDIMSCJBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 6-methyl-2-chloropyrimidine with pyrrolidine under basic conditions.

    Coupling with Fluorophenyl Group: The intermediate is then coupled with 3-fluoroaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Acetamide Moiety: Finally, the acetamide group is introduced by reacting the coupled product with chloroacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidinyl ring, potentially reducing it to a dihydropyrimidine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group could participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Pyrimidine Substituent (Position 2) Phenyl Ring Substituent Molecular Weight Key Evidence
N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide Pyrrolidin-1-yl 3-fluoro Not explicitly stated (estimated ~375 g/mol)
N-(4-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide Pyrrolidin-1-yl 4-chloro 375.87 g/mol
N-(2-fluorophenyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide 4-Methylpiperidin-1-yl 2-fluoro ~388 g/mol
N-(3-chloro-2-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide Piperidin-1-yl 3-chloro-2-methyl 374.87 g/mol
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(2-(6-methyl-2-((4-(2-phenylacetamido)phenyl)amino)pyrimidin-4-yl)-5,8,11-trioxa-2-azatridecan-13-yl)acetamide (PROTAC 5) Amino-phenylacetamido Complex linker 779.35 g/mol

Key Observations:

  • Halogen Position : The 3-fluoro substituent (target compound) vs. 2-fluoro () or 4-chloro () affects electronic effects (e.g., dipole moments) and steric interactions with biological targets.
  • Linker Complexity : PROTAC analogs () incorporate extended linkers for protein degradation, highlighting the acetamide’s role in conjugation rather than direct activity .

Biological Activity

N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₈F₁N₃O
Molecular Weight 321.35 g/mol
CAS Number Not specifically listed

The structure features a fluorinated phenyl group and a pyrimidine derivative, both of which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with bacterial cell membranes or inhibit specific enzymes crucial for bacterial survival. The pyrrolidine and pyrimidine components may enhance binding affinity to target proteins or receptors involved in cellular processes.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of related compounds, suggesting that this compound may exhibit significant antibacterial effects. For instance, pyrrole-containing derivatives have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antibacterial Efficacy Comparison

CompoundMIC (μg/mL)Target Bacteria
N-(3-fluorophenyl)-2-acetamideTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2E. coli

Antifungal Activity

In addition to antibacterial properties, derivatives of the compound have been explored for antifungal activity. Studies have demonstrated that similar pyrrolidine derivatives can inhibit fungal growth, particularly against Candida albicans, with MIC values noted between 16.69 to 78.23 μM .

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI highlighted the synthesis and evaluation of pyrrole benzamide derivatives, where compounds exhibited potent antibacterial activity against S. aureus compared to controls .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like fluorine has been shown to enhance biological activity, indicating that modifications to the phenyl ring can significantly impact efficacy .
  • Comparative Analysis : A comparative analysis with established antibiotics revealed that certain derivatives possess comparable or superior activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents .

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